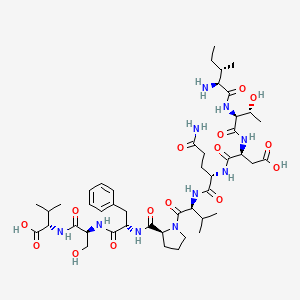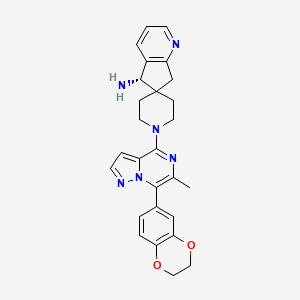
Shp2-IN-19
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Shp2-IN-19 is a potent inhibitor of the protein tyrosine phosphatase SHP2, which is encoded by the PTPN11 gene. SHP2 plays a critical role in various cellular processes, including cell growth, differentiation, migration, and survival. It is involved in multiple signaling pathways, such as the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. This compound has shown promise in cancer research due to its ability to inhibit SHP2 activity, making it a potential therapeutic agent for various cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Shp2-IN-19 involves several steps, including the formation of key intermediates and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield while minimizing waste and production costs. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity .
Chemical Reactions Analysis
Types of Reactions
Shp2-IN-19 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including ethers, esters, and amides .
Scientific Research Applications
Shp2-IN-19 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of SHP2 in various chemical reactions and signaling pathways.
Biology: Employed in cell-based assays to investigate the effects of SHP2 inhibition on cell growth, differentiation, and migration.
Medicine: Explored as a potential therapeutic agent for treating cancers that involve aberrant SHP2 activity, such as lung adenocarcinoma and breast cancer.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting SHP2.
Mechanism of Action
Shp2-IN-19 exerts its effects by binding to the active site of SHP2, thereby inhibiting its phosphatase activity. This inhibition disrupts the downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include receptor tyrosine kinases and other proteins involved in the RAS-ERK, PI3K-AKT, and JAK-STAT pathways. By blocking SHP2 activity, this compound can reduce tumor growth and enhance the efficacy of other anticancer therapies .
Comparison with Similar Compounds
Shp2-IN-19 is unique among SHP2 inhibitors due to its high potency and selectivity. Similar compounds include:
RMC-4550: Another SHP2 inhibitor that has shown promise in preclinical studies for its antitumor activity.
SHP099: A well-known SHP2 inhibitor used in various research studies to investigate SHP2’s role in cancer and other diseases.
Compared to these compounds, this compound offers a unique combination of potency, selectivity, and potential for therapeutic application, making it a valuable tool in cancer research and drug development .
Properties
Molecular Formula |
C27H28N6O2 |
|---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
(5S)-1'-[7-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-methylpyrazolo[1,5-a]pyrazin-4-yl]spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-5-amine |
InChI |
InChI=1S/C27H28N6O2/c1-17-24(18-4-5-22-23(15-18)35-14-13-34-22)33-21(6-10-30-33)26(31-17)32-11-7-27(8-12-32)16-20-19(25(27)28)3-2-9-29-20/h2-6,9-10,15,25H,7-8,11-14,16,28H2,1H3/t25-/m1/s1 |
InChI Key |
XQGWBLQMOKYLFS-RUZDIDTESA-N |
Isomeric SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C([C@H]4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
Canonical SMILES |
CC1=C(N2C(=CC=N2)C(=N1)N3CCC4(CC3)CC5=C(C4N)C=CC=N5)C6=CC7=C(C=C6)OCCO7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











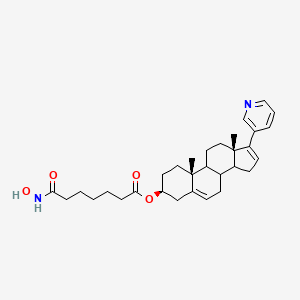
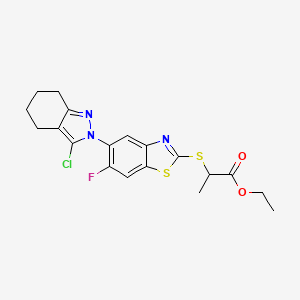
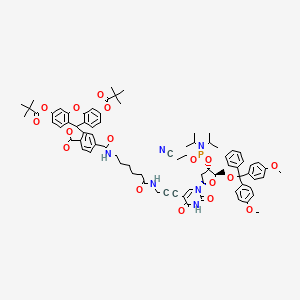
![4-[[4-[(E)-[2-(4-ethoxycarbonylphenyl)imino-3-methyl-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-2-methoxyphenoxy]methyl]benzoic acid](/img/structure/B12386219.png)
